2-Ethyl-2-phenylbutanoic acid
Overview
Description
2-Ethyl-2-phenylbutanoic acid is an organic compound with the molecular formula C12H16O2 It is a carboxylic acid derivative characterized by the presence of both an ethyl and a phenyl group attached to the second carbon of the butanoic acid chain
Mechanism of Action
Target of Action
It’s structurally similar compound, 2-phenylbutanoic acid, is used as an industrial intermediate .
Biochemical Pathways
It’s structurally similar compound, ®-2-hydroxy-4-phenylbutanoate esters (®-hpbe), are key precursors for the production of angiotensin-converting enzyme (ace) inhibitors . ACE inhibitors are important prescriptive drugs for preventing the formation of angiotensin II and lowering the blood pressure .
Result of Action
It’s structurally similar compound, ®-2-hydroxy-4-phenylbutanoate esters (®-hpbe), are used in the production of ace inhibitors, which prevent the formation of angiotensin ii and lower blood pressure .
Biochemical Analysis
Biochemical Properties
2-Ethyl-2-phenylbutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carbonyl reductases, which are enzymes involved in the reduction of carbonyl compounds to their corresponding alcohols . These interactions are crucial for the biocatalytic asymmetric reduction processes, which are important for the synthesis of chiral compounds used in pharmaceuticals .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure . By inhibiting ACE, this compound can potentially lower blood pressure and influence cardiovascular health .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes such as carbonyl reductases, leading to enzyme inhibition or activation . This binding can result in changes in gene expression and subsequent alterations in cellular functions. The compound’s ability to inhibit ACE is particularly noteworthy, as it prevents the formation of angiotensin II, a potent vasoconstrictor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been noted, with prolonged exposure potentially resulting in altered cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as ACE inhibition and blood pressure reduction . At higher doses, toxic or adverse effects may be observed. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the compound undergoes biocatalytic asymmetric reduction by carbonyl reductases, leading to the formation of chiral alcohols . These metabolic pathways are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in cellular processes and its potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-2-phenylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of malonic ester with propyl bromide and ethyl bromide, followed by hydrolysis and decarboxylation . This method involves the following steps:
Deprotonation: The malonic ester is deprotonated using a weak base to form an enolate.
Alkylation: The enolate undergoes an S_N2 reaction with propyl bromide and ethyl bromide to form a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed to form a carboxylic acid.
Decarboxylation: The carboxylic acid undergoes decarboxylation to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, bromine, and sulfuric acid.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
2-Ethyl-2-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Comparison with Similar Compounds
2-Phenylbutanoic acid: Lacks the ethyl group, resulting in different chemical properties and reactivity.
2-Ethylbutanoic acid:
Phenylacetic acid: Has a different carbon chain length and substitution pattern, leading to distinct chemical behavior.
Uniqueness: 2-Ethyl-2-phenylbutanoic acid is unique due to the presence of both an ethyl and a phenyl group on the same carbon atom, which imparts specific steric and electronic effects.
Properties
IUPAC Name |
2-ethyl-2-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-12(4-2,11(13)14)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXQBGGQMBEYLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203107 | |
Record name | 2-Ethyl-2-phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5465-28-1 | |
Record name | 2-Ethyl-2-phenylbutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5465-28-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-2-phenylbutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5465-28-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethyl-2-phenylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70203107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-2-phenylbutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.334 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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